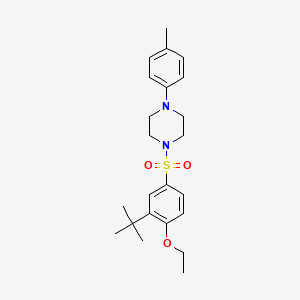
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Tert-butyl-4-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine, commonly known as TBE-4-EP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of TBE-4-EP is not fully understood, but it is believed to act as a serotonin receptor antagonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. TBE-4-EP has been shown to bind to the serotonin receptor and block its activity, leading to changes in neurotransmitter signaling.
Biochemical and Physiological Effects
TBE-4-EP has been shown to have various biochemical and physiological effects. In cancer cells, TBE-4-EP has been shown to induce apoptosis by activating caspase-3 and caspase-9. In the central nervous system, TBE-4-EP has been shown to modulate the activity of serotonin receptors, leading to changes in mood and behavior. In the immune system, TBE-4-EP has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TBE-4-EP in lab experiments is its high solubility in organic solvents, which makes it easy to prepare solutions for use in experiments. Additionally, TBE-4-EP has been shown to have low toxicity, making it a safe option for use in cell culture and animal studies. However, one of the limitations of using TBE-4-EP is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are several future directions for research on TBE-4-EP. One area of research is to further investigate its mechanism of action and its effects on serotonin receptors. Additionally, more studies are needed to explore the potential of TBE-4-EP in cancer therapy and immunomodulation. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of TBE-4-EP, including its absorption, distribution, metabolism, and excretion in the body.
Métodos De Síntesis
The synthesis of TBE-4-EP involves the reaction of 3-tert-butyl-4-ethoxyaniline and 4-(4-methylphenyl)piperazine with chlorosulfonic acid. The resulting product is then treated with sodium hydroxide to obtain TBE-4-EP. This process yields a white crystalline powder that is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
TBE-4-EP has been used in various scientific research studies, including cancer research, neuroscience, and immunology. In cancer research, TBE-4-EP has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). In neuroscience, TBE-4-EP has been used to study the role of serotonin receptors in the regulation of mood and behavior. In immunology, TBE-4-EP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-6-28-22-12-11-20(17-21(22)23(3,4)5)29(26,27)25-15-13-24(14-16-25)19-9-7-18(2)8-10-19/h7-12,17H,6,13-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZBNDHDZDZQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
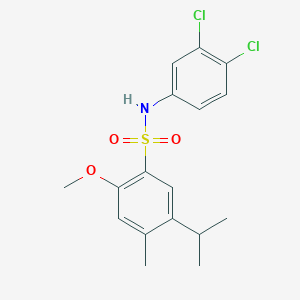
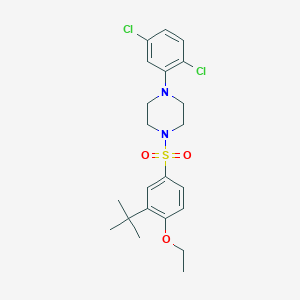
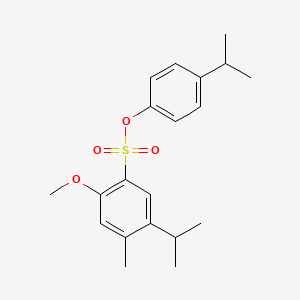
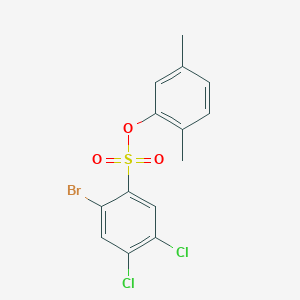
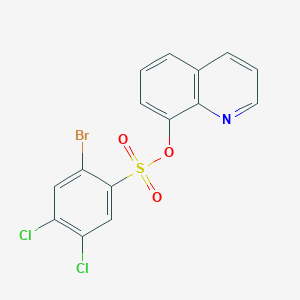

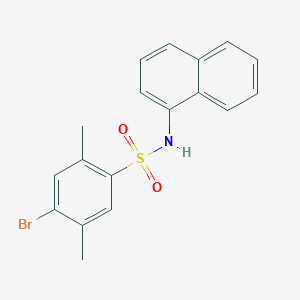

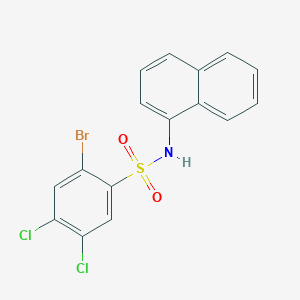

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)
